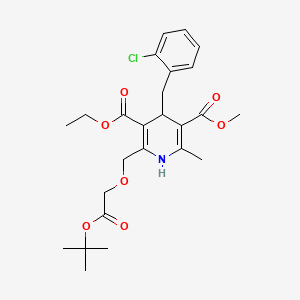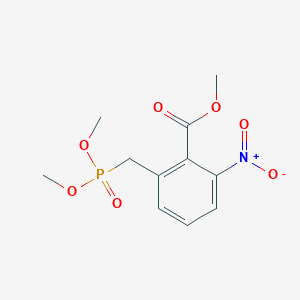
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a nitro group at the 6-position of the benzoate ring and a dimethoxyphosphorylmethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethoxyphosphorylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(dimethoxyphosphorylmethyl)-6-aminobenzoate
Substitution: Various substituted phosphonate esters
Hydrolysis: 2-(Dimethoxyphosphorylmethyl)-6-nitrobenzoic acid
科学研究应用
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- Trimethyl phosphonoacetate
- Methyl 2-(dimethoxyphosphoryl)acetate
- Methyl 2-(dimethoxyphosphoryl)acrylate
Uniqueness
Methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a dimethoxyphosphorylmethyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
属性
分子式 |
C11H14NO7P |
|---|---|
分子量 |
303.20 g/mol |
IUPAC 名称 |
methyl 2-(dimethoxyphosphorylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C11H14NO7P/c1-17-11(13)10-8(7-20(16,18-2)19-3)5-4-6-9(10)12(14)15/h4-6H,7H2,1-3H3 |
InChI 键 |
JNCQSUBENLEKFP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


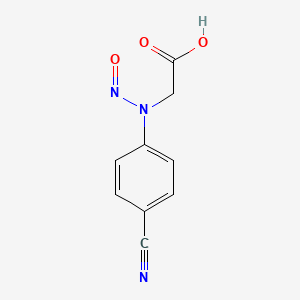
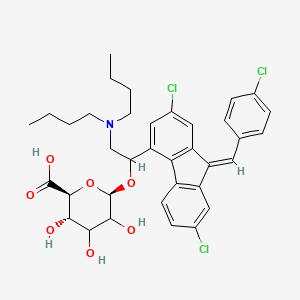
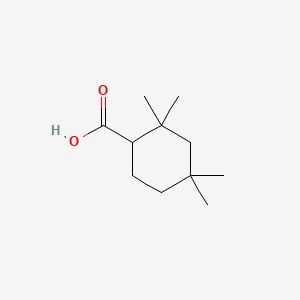
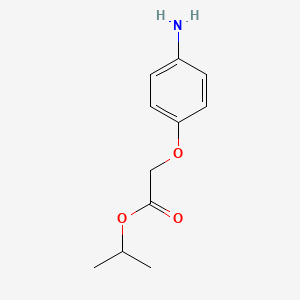
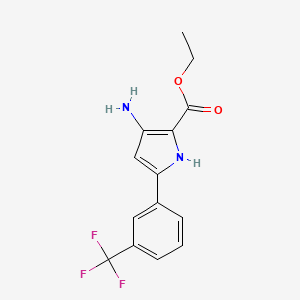
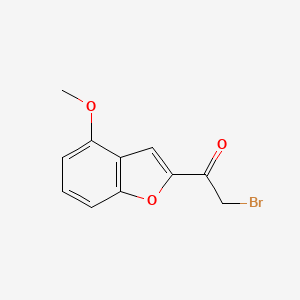
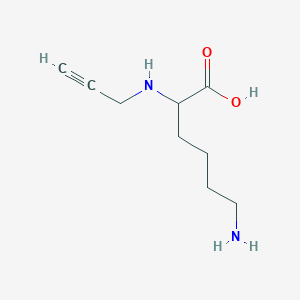
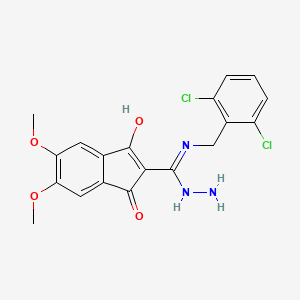
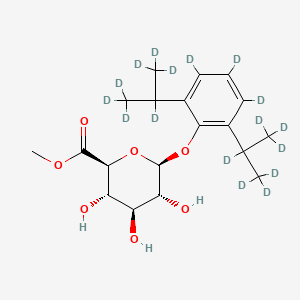

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)


